molecular formula C8H8N2O4 B1587614 N-(2-Hydroxy-4-nitrophenyl)acetamide CAS No. 25351-89-7

N-(2-Hydroxy-4-nitrophenyl)acetamide

Cat. No.: B1587614
CAS No.: 25351-89-7
M. Wt: 196.16 g/mol
InChI Key: VVVCUZJRBFEICS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxy-4-nitrophenyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes. Additionally, this compound can form glucoside derivatives when interacting with certain microorganisms, such as Pantoea ananatis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Arabidopsis thaliana, this compound has been shown to alter the expression profile of several genes, including the upregulation of pathogen-inducible terpene synthase TPS04 . These changes can lead to modifications in cellular responses to environmental stimuli and stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, leading to alterations in their activity. For instance, the interaction with enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa can result in the inhibition or activation of these enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be rapidly detoxified through glucosylation, leading to a decrease in its bioactivity . This process can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects. For example, high doses of the compound may lead to cellular stress and damage, affecting overall cellular function and viability .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, this compound can be transported into cells by specific transporters, leading to its accumulation in certain cellular compartments . This distribution can affect the compound’s localization and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects . This localization is essential for understanding the compound’s mechanism of action and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxy-4-nitrophenyl)acetamide can be synthesized through the nitration of N-(2-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(2-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the phenyl ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Hydroxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-2-nitrophenyl)acetamide
  • N-(4-Methoxy-2-nitrophenyl)acetamide
  • N-(4-Hydroxy-3-nitrophenyl)acetamide

Uniqueness

N-(2-Hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups on the phenyl ringCompared to its isomers, it exhibits different hydrogen bonding patterns and degrees of molecular planarity, which can affect its physical and chemical properties .

Properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCUZJRBFEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395896
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25351-89-7
Record name N-(2-Hydroxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (79.6 g, 0.76 mol, 1.46 equiv) was added over 1.5 hours to the mixture of 2-amino-5-nitrophenol (80 g, 0.52 mol, 1.00 equiv) and acetic acid (320 ml, 5.2 mol, 10 equiv) at 60° C. After 1 hour, additional acetic anhydride was added (7.4 g, 0.071 mol, 0.137 equiv). After another 1 hour, the mixture was cooled and diluted with 200 ml of water. Solid was formed and collected by filtration and washed with water and heptane. The solid was dried in a vacuum oven to give the title compound 94 g. MS (ESI) m/z: 197 (M+1).
Quantity
79.6 g
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reactant
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80 g
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320 mL
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0 (± 1) mol
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200 mL
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Synthesis routes and methods II

Procedure details

To 400 g of 2-amino-5-nitrophenol in a 5-L multi-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, 500-mL addition funnel, heating mantle, and a thermocouple attached to a temperature controller was added 1.6 L of acetic acid. The mixture was stirred at 60° C. as 398 g of acetic anhydride was added over 1.5 hours. After 1 hour, another 37 g of acetic anhydride was added. After another 1 hour, the mixture was cooled and diluted with 2 L of water. Solid was collected by filtration and washed with water and heptane. The solid was dried in a vacuum oven to give 509 g of the title compound.
Quantity
400 g
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reactant
Reaction Step One
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1.6 L
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reactant
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398 g
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37 g
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2 L
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Synthesis routes and methods III

Procedure details

Acetic anhydride (398 g, 3.90 mol) was added to a stirred suspension of 2-amino-5-nitro-phenol (400 g, 2.60 mol) and acetic acid (1.60 L) at 62.5° C. The reaction mixture was stirred at 62.5° C. for 1 hour, and then cooled to room temperature. Water (2.00 L) was added over 20 minutes to the stirred reaction mixture. After stirring for 1 hour, the solid was collected by vacuum filtration and washed with water and heptane. Drying the product in vacuo at 60° C. yielded 486.7 g (96%, 99.5% by HPLC) of N-(2-hydroxy-4-nitro-phenyl)-acetamide. 1H NMR (DMSO-d6) δ (ppm) 2.18 (s, 3H), 7.70 (m, 2H), 8.30 (d, 1H), 9.45 (s, 1H), 11.00 (s, 1H).
Quantity
398 g
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reactant
Reaction Step One
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400 g
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reactant
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1.6 L
Type
reactant
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Quantity
2 L
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Acetic acid 2-acetylamino-5-nitro-phenyl ester (416) (21 g, 88.2 mmol) was suspended in MeOH (185 mL) and 2M aqueous LiOH (185 mL) was added. An instantaneous reaction occurred, the solution turned red, everything dissolved and a slight exothermic reaction was felt by the warmth of the flask. TLC (Rf: 0.55 compared to Rf: 0.45 for compound 416 in EtOAc) after 10 minutes indicated complete hydrolysis. Addition of 1.0 M aqueous HCl (500 mL) caused the color to fade and a precipitate to form. Collection of the precipitate via vacuum filtration followed by rinsing with water (2×100 mL) and drying under high vacuum for 16 h gave the desired product (417) as a yellow powder. (17.2 g, 87.8 mmol, 99.5% yield). LC-MS was inconclusive. The product was used in the next step without further characterization
Quantity
21 g
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reactant
Reaction Step One
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Quantity
185 mL
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0 (± 1) mol
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0 (± 1) mol
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500 mL
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185 mL
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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